molecular formula C13H14N2O5 B14692833 (E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione CAS No. 23585-90-2

(E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B14692833
CAS No.: 23585-90-2
M. Wt: 278.26 g/mol
InChI Key: MIPHJRZSHMVBJB-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with imidazolidine-2,4-dione under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Specific details would depend on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions can introduce new substituents on the benzylidene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione: Known for its unique substitution pattern on the benzylidene ring.

    Other Imidazolidine Derivatives: Compounds with different substituents on the imidazolidine ring or benzylidene moiety.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other imidazolidine derivatives.

Properties

CAS No.

23585-90-2

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

(5E)-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C13H14N2O5/c1-18-9-5-7(6-10(19-2)11(9)20-3)4-8-12(16)15-13(17)14-8/h4-6H,1-3H3,(H2,14,15,16,17)/b8-4+

InChI Key

MIPHJRZSHMVBJB-XBXARRHUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NC(=O)N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.